molecular formula C7H6BNO3 B8187558 Benzo[D]isoxazole-4-boronic acid

Benzo[D]isoxazole-4-boronic acid

Cat. No.: B8187558
M. Wt: 162.94 g/mol
InChI Key: UIAQPBVTWFLMAK-UHFFFAOYSA-N
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Description

Benzo[D]isoxazole-4-boronic acid (CAS 2408430-05-5) is a high-purity boronic acid derivative that serves as a key synthetic building block in organic chemistry and drug discovery. This heterocyclic compound features a benzo[d]isoxazole core structure, a privileged scaffold in medicinal chemistry known to confer diverse biological activities . The boronic acid functional group at the 4-position makes this reagent particularly valuable for Suzuki-Miyaura cross-coupling reactions, enabling efficient carbon-carbon bond formation to create diverse biaryl structures for pharmaceutical screening libraries .Researchers primarily utilize this compound in developing novel therapeutic agents, with recent studies highlighting its application in creating potent hypoxia-inducible factor (HIF-1α) transcription inhibitors . These inhibitors show significant promise in cancer research, as HIF-1α plays a crucial role in tumor progression and metastasis. Specific derivatives of benzo[d]isoxazole have demonstrated remarkable potency in cell-based assays, with IC50 values as low as 24 nM against HIF-1α transcription activity . The benzo[d]isoxazole scaffold is recognized for its presence in compounds with various pharmacological activities, including potential anticancer, anti-inflammatory, antimicrobial, and antidepressant effects . This reagent is offered with a minimum purity of 98% and should be stored in a dry, sealed environment at 2-8°C . The product is strictly for research and further manufacturing applications, not for direct human use.

Properties

IUPAC Name

1,2-benzoxazol-4-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c10-8(11)6-2-1-3-7-5(6)4-9-12-7/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAQPBVTWFLMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NOC2=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Halogenated Benzo[d]isoxazole Intermediates

The preparation of benzo[d]isoxazole-4-boronic acid typically begins with the synthesis of 4-halogenated precursors, such as 4-iodo- or 4-bromo-benzo[d]isoxazole. Electrophilic halogenation using iodine monochloride (ICl) or bromine (Br₂) is a widely adopted method. For example, Larock and colleagues demonstrated that treating 2-alkyn-1-one O-methyl oximes with ICl in dichloromethane yields 4-iodoisoxazoles in near-quantitative yields. Similarly, bromination of 3-ethoxy-5-methylisoxazole with Br₂ in CCl₄ generates 4-bromoisoxazole derivatives.

Key Reaction Conditions for Halogenation

Halogenating AgentSolventTemperatureYield (%)
ICl (1 M in CH₂Cl₂)CH₂Cl₂RT95–100
Br₂CCl₄0–25°C80–90

These intermediates are critical for subsequent borylation, as the halogen serves as a leaving group for palladium-catalyzed reactions.

Miyaura Borylation of 4-Halogenated Intermediates

The Miyaura borylation reaction, which replaces halogen atoms with boronic acid groups, is the most direct route to this compound. This method employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. For instance, treatment of 4-iodobenzo[d]isoxazole with B₂pin₂, PdCl₂(dppf), and KOAc in dioxane at 80°C affords the boronic acid pinacol ester, which is hydrolyzed to the free boronic acid under acidic conditions.

Optimized Borylation Protocol

  • Catalyst : PdCl₂(dppf) (5 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 80°C

  • Yield : 70–85%

Notably, the choice of base significantly impacts efficiency. Carbonate bases (e.g., Cs₂CO₃) are less effective than acetate in preventing protodehalogenation.

Electrophilic Cyclization for Direct Halogen Incorporation

Cyclization of 2-Alkyn-1-one O-Methyl Oximes

Electrophilic cyclization offers a streamlined approach to 4-iodobenzo[d]isoxazoles, bypassing separate halogenation steps. As reported by Larock et al., Z-O-methyl oximes derived from ynones undergo rapid cyclization with ICl to form 4-iodoisoxazoles (Scheme 1). This method tolerates bulky substituents and heterocycles, making it adaptable to benzo[d]isoxazole frameworks.

Example Procedure

  • Oxime Formation : React ynone with methoxylamine hydrochloride (2 equiv) in MeOH/pyridine at RT.

  • Cyclization : Add ICl (1.2 equiv) in CH₂Cl₂ at RT for 1–2 h.

  • Workup : Quench with Na₂S₂O₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

Advantages :

  • Scalable to multi-gram quantities without yield loss.

  • Compatible with electron-deficient and sterically hindered substrates.

Challenges and Optimization Considerations

Stability of Boronic Acid Derivatives

This compound is prone to protodeboronation under acidic or aqueous conditions. Stabilizing the compound as its pinacol ester is recommended for long-term storage. Hydrolysis to the free boronic acid should be performed immediately before use in cross-coupling reactions.

Catalyst Selection for Borylation

Palladium catalysts with bulky ligands (e.g., SPhos) improve yields by minimizing side reactions. For example, using Pd(OAc)₂ with SPhos in THF at 60°C increased the yield of a related isoxazole boronic ester from 62% to 78% .

Chemical Reactions Analysis

Types of Reactions: Benzo[D]isoxazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C9H8BNO3
  • Molecular Weight : Approximately 185.07 g/mol
  • Functional Groups : Boronic acid and isoxazole ring

The presence of both the boronic acid and the isoxazole ring imparts unique reactivity patterns that are exploited in various chemical reactions.

Organic Synthesis

Benzo[D]isoxazole-4-boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in:

  • Suzuki-Miyaura Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds, essential for constructing complex molecular architectures. The boronic acid group reacts with aryl or vinyl halides in the presence of palladium catalysts to yield biaryl compounds.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionKey Products
Suzuki-Miyaura CouplingForms carbon-carbon bonds using palladium catalystsBiaryl compounds
OxidationConverts boronic acid to various oxidized derivativesOxidized products
ReductionReduces derivatives using reducing agentsReduced compounds
Substitution ReactionsInvolves replacement of the boronic acid groupVarious functional groups

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Specific derivatives have been investigated for their ability to inhibit hypoxia-inducible factor (HIF), which plays a critical role in cancer progression. Inhibition of HIF-1α has been linked to reduced tumor growth and enhanced efficacy of existing therapies .

Case Study: Anticancer Activity

A study explored the efficacy of this compound derivatives against human lung adenocarcinoma cells. The results demonstrated significant cytotoxic effects, indicating its potential as an anticancer agent .

Medicinal Chemistry

This compound is being explored for its role in drug discovery:

  • Drug Development : Its ability to interact with biological targets makes it valuable in designing new therapeutic agents. For instance, compounds derived from this compound have shown promise as inhibitors of sphingomyelin synthase 2 (SMS2), which is associated with chronic inflammatory diseases .

Table 2: Potential Therapeutic Applications

Application AreaDescriptionExample Compounds
Antimicrobial AgentsInhibition of bacterial growthVarious derivatives
Cancer TherapyHIF-1α inhibitorsSpecific derivatives
Anti-inflammatory DrugsInhibition of SMS2BDBA derivatives

Industrial Applications

In industry, this compound is utilized for:

  • Catalysis : It acts as a catalyst in various synthetic processes, enhancing reaction rates and product yields.
  • Material Science : The compound's unique properties make it suitable for developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of Benzo[D]isoxazole-4-boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison of BBIT-Based Compounds with Similar Host Materials

The 2020 study (–9) introduced BBIT as an electron-deficient core for bipolar host materials in thermally activated delayed fluorescence (TADF)-OLEDs. Below is a detailed comparison of BBIT-derived hosts (CzBBIT and 2CzBBIT) with analogous compounds:

Table 1: Key Properties of BBIT-Based Hosts vs. Similar Compounds

Property CzBBIT 2CzBBIT BID-BT Hosts CP-Based Hosts
Triplet Energy (ET) 3.0 eV 3.0 eV 2.8–3.0 eV 2.9–3.1 eV
HOMO/LUMO (eV) -5.67/-2.23 -5.57/-2.25 -5.5/-2.3 -5.6/-2.4
TGA (Td, °C) 333 392 320–350 300–340
PLQY (ΦPL) 70.96% 62.29% 65–75% 60–70%
Max EQE in OLEDs 23.3% 18.7% ~21.0% 27.9%
Solubility High High Low Low

Key Findings:

Triplet Energy (ET):

  • Both CzBBIT and 2CzBBIT exhibit high ET (~3.0 eV), comparable to BID-BT and CP-based hosts . This enables efficient energy transfer to TADF emitters while suppressing exciton quenching.

Charge Transport Balance: BBIT-based hosts achieve bipolar charge transport due to spatially separated HOMO (localized on carbazole donors) and LUMO (on BBIT core) . This outperforms BID-BT hosts, which rely on benzimidazole-thiazole hybridization for charge balance.

Thermal Stability: 2CzBBIT shows superior thermal stability (Td = 392°C) compared to CzBBIT (Td = 333°C) and CP-based hosts (Td ~300–340°C) due to increased molecular weight and rigid bicarbazole donors .

Device Performance:

  • CzBBIT achieves a maximum external quantum efficiency (EQE) of 23.3% in solution-processed OLEDs, surpassing BID-BT-based devices (21.0%) and rivaling vacuum-deposited CP-based hosts (27.9%) .

Solubility:

  • BBIT derivatives exhibit high solubility in common solvents (e.g., toluene), enabling solution processing. This contrasts with BID-BT and CP-based hosts, which require vacuum deposition .

Comparison with Boronic Acid Derivatives

While the evidence lacks direct data on Benzo[d]isoxazole-4-boronic acid, related boronic acids (e.g., benzyloxy-substituted phenylboronic acids) are used in Suzuki coupling (–11, 14). Key contrasts include:

Table 2: Boronic Acid Derivatives vs. BBIT-Based Hosts

Property This compound CzBBIT/2CzBBIT
Primary Application Suzuki coupling intermediates OLED hosts
Electron Deficiency Moderate High
Thermal Stability Not reported 333–392°C
Optical Properties N/A ET = 3.0 eV

Notes:

  • This compound’s pinacol ester (CAS 2379560-80-0) is cataloged but lacks performance data in the evidence .
  • Safety data indicate hazards (skin/eye irritation) for Benzo[d]isoxazole derivatives, unlike BBIT-based hosts, which prioritize thermal/optical stability .

Biological Activity

Benzo[D]isoxazole-4-boronic acid (BDBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with BDBA, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

BDBA features a boronic acid functional group attached to a benzo[d]isoxazole moiety. The molecular formula is C9_9H8_8BNO3_3, with a molecular weight of approximately 185.07 g/mol. The unique structural attributes of BDBA contribute to its reactivity and biological interactions.

BDBA's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Inhibition of Hypoxia-Inducible Factor (HIF) : BDBA derivatives have shown promise as inhibitors of HIF-1α, a critical regulator of cellular responses to hypoxia. Studies indicate that certain BDBA derivatives can effectively reduce HIF-1α transcriptional activity, which is crucial in cancer progression and resistance to therapy .
  • Sphingomyelin Synthase Inhibition : Research has identified BDBA derivatives as potent inhibitors of sphingomyelin synthase 2 (SMS2), an enzyme linked to chronic inflammatory diseases. These compounds demonstrated significant inhibitory potency and favorable pharmacokinetics in vivo .

Biological Activities

BDBA exhibits various biological activities, which can be summarized as follows:

  • Anticancer Activity : BDBA derivatives have been evaluated for their anticancer properties, showing efficacy in inhibiting tumor cell growth through HIF-1α modulation and other pathways .
  • Antimicrobial Properties : Initial studies suggest that BDBA may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : Compounds derived from BDBA have shown potential in reducing inflammation, particularly in models of chronic inflammatory diseases .

Table 1: Biological Activity of this compound Derivatives

Compound NameActivity TypeIC50 Value (μM)Notes
Compound 15 (BDBA derivative)HIF-1α Inhibition24Highly selective with low cytotoxicity
Compound 31 (BDBA derivative)HIF-1α Inhibition25Reduced VEGF mRNA expression under hypoxia
Compound 15wSMS2 InhibitionNot specifiedGood oral bioavailability and anti-inflammatory
Compound with benzyloxy groupAntimicrobialNot specifiedPotential for infectious disease applications

Key Findings from Research

  • Inhibition Studies : A series of benzo[d]isoxazole derivatives were synthesized and tested for their ability to inhibit HIF-1α transcriptional activity using dual-luciferase assays. Compounds demonstrated IC50 values ranging from 24 nM to 25 nM, indicating strong inhibitory effects without significant cytotoxicity .
  • Pharmacokinetic Evaluation : Compound 15w exhibited an oral bioavailability of 56% in vivo, highlighting its potential for therapeutic applications in chronic inflammatory conditions .
  • Mechanistic Insights : The interaction of BDBA with target proteins has been elucidated through structural modifications that enhance selectivity and potency against specific enzymes involved in disease processes .

Q & A

Q. What are the recommended synthetic routes for preparing Benzo[D]isoxazole-4-boronic acid, and what are the critical reaction conditions?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling, where the boronic acid moiety is introduced via a palladium-catalyzed cross-coupling reaction. For example, pinacol esters (e.g., this compound pinacol ester, CAS 2379560-80-0 ) are often used as protected intermediates to enhance stability during synthesis. Key conditions include:
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Solvent : Anhydrous THF or DMF under inert atmosphere.
  • Base : Na₂CO₃ or K₂CO₃ to deprotonate intermediates.
    Alternative methods involve direct functionalization of benzisoxazole precursors using boronating agents like bis(pinacolato)diboron (B₂pin₂) under Miyaura borylation conditions .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC or TLC with UV detection (λ = 254 nm) to assess purity. Radio-HPLC methods (as described for similar boronic acids in radiopharmaceutical synthesis ) can detect trace impurities.
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., characteristic boronic acid proton signals at δ 7.5–8.5 ppm) and FT-IR (B-O stretching ~1350 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., C₇H₅BNO₂, theoretical MW 151.94 g/mol) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : If inhaled, move to fresh air; if skin contact occurs, wash with soap and water. Consult safety data sheets (SDS) for compound-specific protocols .

Advanced Research Questions

Q. How can this compound be applied in designing optical chemosensors for biological analytes?

  • Methodological Answer : Boronic acids reversibly bind diols (e.g., glucose) and Lewis bases, enabling sensor development. For example:
  • Sensor Fabrication : Immobilize the compound on a fluorescent scaffold (e.g., quantum dots or conjugated polymers). Binding-induced fluorescence quenching or enhancement can detect analytes like saccharides or catecholamines .
  • Validation : Perform titration experiments in buffered solutions (pH 7.4) to measure binding constants (Kd) via fluorescence spectroscopy .

Q. What strategies mitigate the hydrolytic instability of this compound in aqueous reaction media?

  • Methodological Answer :
  • Protection as Pinacol Esters : Synthesize the pinacol ester derivative (e.g., CAS 2379560-80-0) to stabilize the boronic acid group during storage or reaction. Deprotection is achieved via mild acid hydrolysis .
  • pH Control : Maintain slightly acidic conditions (pH 5–6) to reduce boronate anion formation, which accelerates hydrolysis. Use buffered systems (e.g., acetate buffer) .

Q. How can researchers resolve contradictions in reported biological activities of benzisoxazole-boronic acid derivatives?

  • Methodological Answer :
  • Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) with controls like 4-hydroxybenzoic acid derivatives .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at the 3-position) to isolate contributing factors. Use computational modeling (e.g., DFT) to predict binding affinities .

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